Product packaging for 5-fluoro-N-methylpyrimidin-4-amine(Cat. No.:CAS No. 1353101-60-6)

5-fluoro-N-methylpyrimidin-4-amine

Cat. No.: B1445315
CAS No.: 1353101-60-6
M. Wt: 127.12 g/mol
InChI Key: BSHLVEXYIJBURU-UHFFFAOYSA-N
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Description

Overview of Pyrimidine (B1678525) Scaffold in Drug Discovery

The pyrimidine ring system is a heterocyclic aromatic compound that is a fundamental component of DNA and RNA, forming the nucleobases uracil, thymine, and cytosine. researchgate.netnih.gov This inherent biological relevance makes pyrimidine derivatives readily recognizable and interactive with various enzymes and other cellular components. researchgate.net Consequently, the pyrimidine scaffold has become a "privileged" structure in drug discovery, meaning it is a recurring motif in a wide range of successful therapeutic agents. researchgate.netbldpharm.com

The synthetic accessibility and the ease with which the pyrimidine core can be functionalized have allowed for the creation of large and diverse chemical libraries. nih.govresearchgate.net This has led to the development of pyrimidine-based drugs with a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects. researchgate.netnih.gov The ability of the pyrimidine ring to act as a bioisostere for other aromatic systems, like the phenyl ring, and its capacity to form crucial hydrogen bonds with biological targets, often leads to improved pharmacokinetic and pharmacodynamic properties of drug candidates. bldpharm.comnih.gov

Importance of Fluorinated Pyrimidine Derivatives in Chemical Biology and Therapeutics

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govnih.gov In the realm of pyrimidine chemistry, fluorination has been a particularly successful strategy for enhancing therapeutic efficacy. Fluorine's high electronegativity can influence the acidity of nearby protons, alter metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins. nih.gov

The most prominent example of a fluorinated pyrimidine is 5-fluorouracil (B62378) (5-FU), a cornerstone in cancer chemotherapy for over six decades. nih.govuni.lumdpi.com 5-FU acts as an antimetabolite, interfering with DNA synthesis and leading to the death of rapidly dividing cancer cells. mdpi.comresearchgate.net Its success has spurred extensive research into other fluorinated pyrimidines, leading to the development of agents with improved selectivity and reduced side effects. uni.luekb.eg These compounds are not only used as therapeutic agents but also as tools in chemical biology to probe enzyme mechanisms and study metabolic pathways. uni.lu

Specific Research Focus on 5-fluoro-N-methylpyrimidin-4-amine and Structurally Related Pyrimidine-4-amines

Within the vast family of fluorinated pyrimidines, this compound is a compound of growing interest. While extensive, published research on this specific molecule is still emerging, its structure suggests a significant potential as a building block in the synthesis of more complex and biologically active compounds.

Chemical and Physical Properties of this compound and Related Compounds

PropertyThis compound5-fluoro-2-methylpyrimidin-4-amine (B1592742)4-Amino-5-fluoro-2-methoxypyrimidine
Molecular Formula C5H6FN3C5H6FN3C5H6FN3O
Molecular Weight 127.12 g/mol 127.05457 Da143.12 g/mol
IUPAC Name This compound5-fluoro-2-methylpyrimidin-4-amine5-fluoro-2-methoxypyrimidin-4-amine
SMILES CNC1=NC=NC=C1FCC1=NC=C(C(=N1)N)FCOC1=NC=C(C(=N1)N)F
InChIKey Not availableQGOGAEOIYYTKRM-UHFFFAOYSA-NBYALTIIVASWNSY-UHFFFAOYSA-N

Data for this compound is from available chemical supplier information. Data for 5-fluoro-2-methylpyrimidin-4-amine and 4-Amino-5-fluoro-2-methoxypyrimidine is from PubChem. nih.govuni.lu

The synthesis of related 4-amino-5-fluoropyrimidines has been achieved through methods such as the cyclocondensation of a β-fluoroenolate salt with amidines. researchgate.netnih.gov This approach offers a pathway to a variety of substituted 5-fluoropyrimidines, highlighting the potential for creating derivatives of this compound for further investigation. researchgate.netnih.gov

Research into structurally related pyrimidine-4-amines has revealed a range of biological activities. For instance, certain 5-trifluoromethylpyrimidine derivatives have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov In these studies, some compounds demonstrated potent antitumor activities against various cancer cell lines. nih.gov Other research on N-pyrimidinamine derivatives has shown them to possess antimicrobial and antioxidant properties. ekb.eg These findings underscore the potential of the pyrimidine-4-amine scaffold as a template for the design of new therapeutic agents.

Biological Activities of Structurally Related Pyrimidine-4-amine Derivatives

Compound ClassTarget/ActivityResearch Findings
5-Trifluoromethylpyrimidine derivativesEGFR inhibitors, AntitumorShowed excellent antitumor activities against A549, MCF-7, and PC-3 cells. nih.gov
N-pyrimidinamine derivativesAntimicrobial, AntioxidantDemonstrated moderate antimicrobial activity and good antioxidant activity in a DPPH radical-scavenging assay. ekb.eg

The ongoing exploration of compounds like this compound and its analogs is indicative of the enduring importance of the pyrimidine scaffold in the quest for new and improved medicines. As synthetic methodologies become more advanced and our understanding of biological targets deepens, the potential for discovering novel therapeutic applications for this class of compounds continues to expand.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6FN3 B1445315 5-fluoro-N-methylpyrimidin-4-amine CAS No. 1353101-60-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-N-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3/c1-7-5-4(6)2-8-3-9-5/h2-3H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHLVEXYIJBURU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=NC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Fluoro N Methylpyrimidin 4 Amine and Its Analogues

General Synthetic Routes to Fluorinated Pyrimidin-4-amines

The construction of the fluorinated pyrimidine (B1678525) core can be achieved through several strategic approaches, including the modification of pre-existing pyrimidine rings and the de novo synthesis from acyclic precursors.

Nucleophilic Aromatic Substitution (SNAr) Approaches in Pyrimidine Synthesis

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of substituted pyrimidines. thieme-connect.com The electron-deficient nature of the pyrimidine ring facilitates the displacement of leaving groups, such as halogens, by nucleophiles. wikipedia.org In the context of fluorinated pyrimidines, this reaction is particularly useful for introducing amine functionalities.

The reactivity of halogens at different positions on the pyrimidine ring can vary. Generally, the C4 and C6 positions are more susceptible to nucleophilic attack than the C2 position. stackexchange.com This regioselectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during substitution at the C4/C6 positions. stackexchange.com The presence of an electron-withdrawing fluorine atom at the C5 position further activates the ring towards nucleophilic substitution.

A common strategy involves the reaction of a dihalopyrimidine with an amine. To achieve selective substitution and synthesize a compound like 5-fluoro-N-methylpyrimidin-4-amine, a precursor such as 4,6-dichloro-5-fluoropyrimidine (B1312760) could be employed. The introduction of the first amino group deactivates the ring, often requiring more forcing conditions for a second substitution. thieme-connect.com Researchers have developed methods to overcome this, such as using an N-nitroso group to activate the chloropyrimidine towards a second substitution. thieme-connect.com

Reactant 1Reactant 2ProductConditionsReference
4,6-DichloropyrimidineAmine4-Amino-6-chloropyrimidineVaries thieme-connect.com
4-Amino-6-chloropyrimidineSecond Amine4,6-DiaminopyrimidineHarsh conditions (heat, pressure) or activation thieme-connect.com

Cyclization Reactions for Pyrimidine Ring Formation

The formation of the pyrimidine ring through cyclization is a fundamental and widely utilized method. bu.edu.eg This approach typically involves the condensation of a three-carbon unit with a compound containing an N-C-N fragment, such as an amidine, urea, or guanidine. wikipedia.orgbu.edu.eg

For the synthesis of 5-fluoropyrimidines, a fluorinated three-carbon component is required. For instance, the cyclocondensation of a β-fluoro-β-dicarbonyl compound or its synthetic equivalent with an appropriate amidine can yield the desired fluorinated pyrimidine core. nih.gov The specific substituents on the final pyrimidine ring are determined by the choice of the starting materials.

C-C-C FragmentN-C-N FragmentProductReference
β-Dicarbonyl compoundAmidine2-Substituted pyrimidine wikipedia.org
β-Dicarbonyl compoundUrea2-Pyrimidinone wikipedia.org
β-Dicarbonyl compoundGuanidine2-Aminopyrimidine (B69317) wikipedia.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single step. acs.orgnih.gov The Biginelli reaction is a classic example of an MCR used for pyrimidine synthesis. wikipedia.orgjmchemsci.com

In recent years, novel MCRs have been developed for the synthesis of highly substituted pyrimidines. acs.orgnih.govbohrium.com For example, an iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported. acs.orgnih.gov This method proceeds through a sequence of condensation and dehydrogenation steps, offering high regioselectivity. acs.orgnih.gov While not explicitly demonstrated for this compound, the adaptation of such MCRs using fluorinated building blocks presents a promising avenue for its synthesis.

Another MCR strategy involves the three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297), catalyzed by zinc chloride, to produce 4,5-disubstituted pyrimidines. organic-chemistry.org

Synthesis of this compound Precursors and Intermediates

The synthesis of the target compound often relies on the preparation of key precursors and intermediates that already contain the fluoro-substituent.

Preparation from Dichlorofluoropyrimidine Derivatives

A plausible and direct route to this compound involves the use of a dichlorofluoropyrimidine precursor, such as 2,4-dichloro-5-fluoropyrimidine (B19854) or 4,6-dichloro-5-fluoropyrimidine. The differential reactivity of the chloro groups allows for sequential substitution.

For instance, starting with 2,4-dichloro-5-fluoropyrimidine, a regioselective nucleophilic substitution with methylamine (B109427) at the more reactive C4 position would yield 2-chloro-5-fluoro-N-methylpyrimidin-4-amine. Subsequent reduction to remove the C2-chloro group would lead to the final product. The conditions for the amination step, such as solvent and temperature, would need to be carefully controlled to favor monosubstitution.

Starting MaterialReagentIntermediateFinal Product
2,4-Dichloro-5-fluoropyrimidineMethylamine2-Chloro-5-fluoro-N-methylpyrimidin-4-amineThis compound (after dechlorination)

Utilization of β-Fluoroenolate Salts in Fluorinated Pyrimidine Synthesis

A modern and efficient method for the synthesis of 4-amino-5-fluoropyrimidines utilizes potassium (Z)-2-cyano-2-fluoroethenolate. nih.gov This β-fluoroenolate salt serves as a versatile three-carbon building block. nih.gov

The synthesis involves the cyclocondensation of this fluoroenolate with various amidine hydrochlorides under mild conditions. nih.gov This reaction proceeds with a broad substrate scope and generally provides excellent yields of the corresponding 2-substituted-4-amino-5-fluoropyrimidines. nih.gov To synthesize this compound, one would react the potassium (Z)-2-cyano-2-fluoroethenolate with acetamidine (B91507) hydrochloride. This would yield 5-fluoro-2-methylpyrimidin-4-amine (B1592742), a close analog of the target compound. researchgate.net Further N-methylation would be required to obtain this compound.

β-Fluoroenolate SaltAmidine HydrochlorideProductYieldReference
Potassium (Z)-2-cyano-2-fluoroethenolateAcetamidine hydrochloride5-Fluoro-2-methylpyrimidin-4-amineExcellent nih.govresearchgate.net
Potassium (Z)-2-cyano-2-fluoroethenolateVarious amidine hydrochlorides2-Substituted-4-amino-5-fluoropyrimidinesGenerally excellent nih.gov

Derivatization and Advanced Functionalization of this compound Scaffolds

The direct functionalization of carbon-hydrogen (C-H) bonds represents a highly efficient and atom-economical strategy for molecular derivatization, avoiding the need for pre-functionalized substrates. In the context of electron-deficient heterocycles like pyrimidines, C-H functionalization can be challenging but offers a direct route to novel analogues. Similarly, directed borylation reactions, which install a boronic ester onto the heterocyclic core, create a versatile handle for subsequent cross-coupling reactions.

While specific examples detailing the C-H functionalization or directed borylation of this compound are not extensively documented in current literature, the principles have been applied to related nitrogen-containing heterocycles. These reactions typically rely on transition-metal catalysis (e.g., using iridium, rhodium, or palladium) where the existing amine or pyrimidinic nitrogen atoms can act as directing groups to control the regioselectivity of the C-H activation step. The development of such a protocol for the this compound scaffold would provide a powerful tool for late-stage diversification, enabling the direct introduction of aryl, alkyl, or other functional groups at specific positions on the pyrimidine ring.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are indispensable tools for forming carbon-carbon bonds in the synthesis of complex molecules. mdpi.comyoutube.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. youtube.com For the this compound scaffold, this methodology is most effectively applied by starting with a halogenated precursor, such as 2-chloro- or 2-bromo-5-fluoro-N-methylpyrimidin-4-amine.

The Suzuki-Miyaura reaction is valued for its mild conditions, tolerance of a wide array of functional groups, and the commercial availability of diverse boronic acids. mdpi.com The reaction of a halo-pyrimidine with various arylboronic acids can produce a library of biaryl compounds. scispace.comlookchem.com Catalyst systems such as Palladium(II) acetate with phosphine (B1218219) ligands (e.g., PPh₃) or pre-formed catalysts like Tetrakis(triphenylphosphine)palladium(0) are commonly employed in the presence of a base like potassium phosphate (B84403) or cesium carbonate. mdpi.comscispace.com This approach allows for the systematic modification of the pyrimidine core to probe structure-activity relationships.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions for the Derivatization of a Halogenated this compound Precursor
Halogenated Pyrimidine SubstrateArylboronic Acid Coupling PartnerTypical Catalyst SystemBaseResulting Product StructureReference
2-Chloro-5-fluoro-N-methylpyrimidin-4-aminePhenylboronic acidPd(OAc)₂ / PPh₃K₃PO₄5-fluoro-N-methyl-2-phenylpyrimidin-4-amine scispace.com
2-Chloro-5-fluoro-N-methylpyrimidin-4-amine4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄5-fluoro-N-methyl-2-(4-methoxyphenyl)pyrimidin-4-amine mdpi.com
2-Chloro-5-fluoro-N-methylpyrimidin-4-amine4-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ / dicyclohexyl(2-biphenyl)phosphineK₃PO₄5-fluoro-N-methyl-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine scispace.commdpi.com
2-Chloro-5-fluoro-N-methylpyrimidin-4-amine2-Formylphenylboronic acidPd(OAc)₂ / PPh₃K₃PO₄2-(4-amino-5-fluoro-N-methylpyrimidin-2-yl)benzaldehyde scispace.com

The secondary amine group (N-methylamino) on the this compound scaffold provides a reactive handle for structural expansion through amine and amide formation reactions. youtube.com Acylation of the secondary amine to form an amide is a common and straightforward derivatization strategy. This reaction introduces a new substituent and can significantly alter the molecule's electronic and steric properties, as well as its hydrogen bonding capabilities.

The formation of amides can be achieved under various conditions. A widely used method involves the reaction of the amine with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl or carboxylic acid byproduct. Alternatively, the direct coupling of a carboxylic acid with the amine can be accomplished using a dehydrating agent or coupling reagent. masterorganicchemistry.com Reagents like N,N'-dicyclohexylcarbodiimide (DCC) activate the carboxylic acid to form an active ester, which is then readily attacked by the amine to form the amide bond under mild, neutral conditions. masterorganicchemistry.comluxembourg-bio.com This method is particularly useful for coupling sensitive or complex carboxylic acids. luxembourg-bio.com These reactions provide a facile route to a diverse range of N-acyl derivatives for further biological evaluation.

Table 2: Examples of Amide Formation Reactions for the Structural Expansion of this compound
Amine SubstrateAcylating Agent / Carboxylic AcidTypical Reaction ConditionsResulting Amide ProductReference
This compoundAcetyl ChloridePyridine, CH₂Cl₂, 0 °C to rtN-(5-fluoropyrimidin-4-yl)-N-methylacetamide masterorganicchemistry.com
This compoundBenzoyl ChlorideTriethylamine, THF, 0 °C to rtN-(5-fluoropyrimidin-4-yl)-N-methylbenzamide masterorganicchemistry.com
This compoundCyclopropanecarboxylic acidDCC, DMAP, CH₂Cl₂, rtN-(5-fluoropyrimidin-4-yl)-N-methylcyclopropanecarboxamide luxembourg-bio.com
This compoundIsobutyric acidEDC, HOBt, DMF, rtN-(5-fluoropyrimidin-4-yl)-N-methylisobutyramide masterorganicchemistry.comluxembourg-bio.com

Structure Activity Relationship Sar Studies of 5 Fluoro N Methylpyrimidin 4 Amine Analogues

Impact of Substitutions on the Pyrimidine (B1678525) Ring System

The pyrimidine ring is a fundamental component of many biologically active compounds, including nucleobases essential for life. nih.gov The strategic placement of substituents on this heterocyclic scaffold can dramatically alter the pharmacological profile of a molecule.

Influence of Fluorine Atom Position and Other Halogen Substituents on Biological Activity

For instance, in a series of halogenated pyrimidines, the electronic and geometric properties of the molecule were found to vary depending on the localization and electronegativity of the halogen substituent. nih.gov While direct SAR studies on the positional isomers of fluorine in 5-fluoro-N-methylpyrimidin-4-amine are limited, research on other fluorinated pyrimidines, such as 5-fluorouracil (B62378), has demonstrated the profound impact of the C5-fluoro substitution on its anticancer properties. mdpi.com The strong electronegativity of the fluorine atom at this position is known to stabilize certain enzymatic transition states, leading to potent inhibition of key enzymes like thymidylate synthase. mdpi.com

Replacing fluorine with other halogens like chlorine or bromine at the C5 position would likely alter the molecule's electronic distribution and steric profile, thereby affecting its interaction with biological targets. Generally, the activity of halogenated compounds increases with the electronegativity of the halogen, but steric factors also play a significant role. mdpi.com

Effects of Alkyl and Aryl Group Modifications on Pharmacological Profiles

The introduction of alkyl and aryl groups at various positions on the pyrimidine ring can modulate a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. In a study of 2,4,5-substituted pyrimidine derivatives, various aryl substitutions were explored for their anticancer activity. nih.gov

While specific data on alkyl and aryl modifications of this compound is scarce, research on analogous pyrimidine structures provides valuable insights. For example, in a series of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs, the nature and substitution pattern of the aryl group at the C5 position had a significant impact on their potency as NHE-1 inhibitors. nih.gov The introduction of a 3-methyl-4-fluoro-phenyl group at this position resulted in a highly potent and selective compound. nih.gov This suggests that similar modifications to the this compound scaffold could lead to significant changes in its pharmacological profile.

Compound Modification Biological Activity (IC50)
Analog 12,4-Dimethylphenyl at C562.61% Mean Growth Percent (GP)
Analog 24-Methoxyphenyl at C5N/A
Analog 34-Hydroxyphenyl at C56.82% GP on MDA-MB-435
Analog 44-Bromophenyl at C560.45% GP on SK-MEL-2

Data derived from studies on N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues, which share a substituted heterocyclic core and provide analogous SAR insights. nih.gov

Modulation of Substituent Patterns at Positions 2, 4, 5, and 6 of the Pyrimidine Ring

The biological activity of pyrimidine derivatives is highly sensitive to the pattern of substitution around the ring. nih.gov The interplay between substituents at positions 2, 4, 5, and 6 can lead to synergistic or antagonistic effects on potency and selectivity.

Position 4: The 4-amino group is a critical feature of the parent compound. Modifications to this group are discussed in section 3.2.

Position 5: As discussed previously, the fluorine atom at this position is a key determinant of activity.

Position 6: The introduction of substituents at the C6 position of 5-fluorouridine (B13573) has been shown to impact biological activity. bme.hu Although these were not 4-amino derivatives, the study provides valuable information on how modifications at this position can be tolerated and how they might influence the interaction with biological targets. bme.hu

Role of N-Methylation and Other Amine Modifications on Biological Potency

The N-methyl group on the 4-amino substituent of this compound is not merely a simple appendage; it plays a crucial role in defining the molecule's biological properties. N-alkylation of aminopyrimidines can affect their basicity, hydrogen bonding capacity, and steric interactions with target enzymes or receptors.

In a series of N-antipyrine-4-substituted amino-3-chloromaleimide derivatives, the nature of the substituent on the amino group significantly influenced the analgesic activity. nih.gov This highlights the general importance of the amine substituent in determining the pharmacological profile of a compound.

Correlation between Specific Structural Features and Observed Biological Potency and Selectivity

The culmination of SAR studies is the ability to draw clear correlations between specific structural features and the observed biological potency and selectivity. For pyrimidine derivatives, this often involves a multi-faceted analysis of electronic effects, steric hindrance, and lipophilicity.

For instance, in a study of 4-aminoquinoline (B48711) antiplasmodials, a direct proportionality was observed between the antiplasmodial activity (normalized for pH trapping) and the β-hematin inhibitory activity. mdpi.com This inhibitory activity was, in turn, correlated with both the hematin-quinoline association constant and the electron-withdrawing capacity of the substituent at the 7-position. mdpi.com This demonstrates a clear link between a specific physicochemical property (electron-withdrawing capacity) and biological activity.

Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for elucidating these correlations. mdpi.comnih.gov By analyzing a series of compounds with varying substituents and their corresponding biological activities, QSAR models can identify the key molecular descriptors that govern potency and selectivity. For example, a QSAR study on xanthone (B1684191) derivatives as anti-tuberculosis agents identified specific atomic charges as being crucial for activity. nih.gov

Compound Structural Feature Target Potency (IC50)
Compound 9t3-Methyl-4-fluoro-phenyl at C5NHE-10.0065 µM
Compound 7gc2,5-disubstituted pyrimidineBEL-7402 cancer cell line0.024 to 0.55 µM
Chloroquine7-Chloro-4-aminoquinolinePlasmodium falciparumVaries

This table presents data from related heterocyclic compounds to illustrate the correlation between specific structural modifications and biological potency. nih.govnih.govmdpi.com

Biological and Pharmacological Investigations of 5 Fluoro N Methylpyrimidin 4 Amine Derivatives

Anticancer and Antineoplastic Activities

The development of targeted cancer therapies has highlighted the importance of small molecules that can modulate specific cellular pathways. Fluoropyrimidine derivatives have been a cornerstone in this area, demonstrating a range of activities from direct cytotoxicity to specific inhibition of key enzymes involved in cancer progression.

Kinase Inhibition Profiles

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Several derivatives based on the fluoropyrimidine scaffold have been identified as potent kinase inhibitors.

Cyclin-Dependent Kinase (CDK) Inhibition : A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines was developed from a lead compound, 3-((5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)benzenesulfonamide. One of the most potent compounds in this series, compound 15 , demonstrated a Ki of 0.005 µM against CDK2, showing a degree of selectivity over other tested CDKs mdpi.comresearchgate.net. Mechanistic studies confirmed that this compound could reduce the phosphorylation of the retinoblastoma protein, induce cell cycle arrest, and trigger apoptosis in ovarian cancer cells mdpi.comresearchgate.net.

Janus Kinase (JAK2) Inhibition : Based on a lead compound, a series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives were developed as selective JAK2 inhibitors. While these compounds featured a 5-methylpyrimidine core, their structural similarity highlights the potential of the broader pyrimidine (B1678525) scaffold. The optimal compound, A8 , showed an IC₅₀ value of 5 nM for JAK2 kinase and exhibited significant selectivity over JAK1, JAK3, and TYK2 patsnap.com.

Death-associated protein kinase-related apoptosis-inducing protein kinase 2 (DRAK2) Inhibition : DRAK2 is a serine/threonine kinase linked to autoimmune diseases. A thieno nih.govpatsnap.compyrimidine compound, PFE-PKIS 43 , was identified as a potent inhibitor of DRAK1 and DRAK2 with Kd values of 220 nM and 3.8 nM, respectively mdpi.com. This demonstrates the utility of the pyrimidine core in targeting this kinase family.

Table 1: Kinase Inhibition Profile of Selected Pyrimidine Derivatives
CompoundTarget KinaseInhibition ValueReference
Compound 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative)CDK2Ki = 0.005 µM mdpi.comresearchgate.net
Compound A8 (N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivative)JAK2IC₅₀ = 5 nM patsnap.com
PFE-PKIS 43 (thieno nih.govpatsnap.compyrimidine derivative)DRAK2Kd = 3.8 nM mdpi.com

Deubiquitinase Inhibition (e.g., USP1/UAF1)

Ubiquitin-specific protease 1 (USP1), in complex with its cofactor UAF1, is a key regulator of the DNA damage response, making it an attractive target for cancer therapy. Inhibition of USP1 can sensitize cancer cells to DNA-damaging agents rsc.orgnih.gov. While potent USP1/UAF1 inhibitors such as ML323 and pimozide have been identified and are used to study the enzyme's role in cancer, these compounds are not derivatives of the fluoropyrimidine scaffold nih.gov. Extensive research has highlighted USP1's role in cancer cell survival and its potential as a therapeutic target. However, based on the available literature, specific inhibitors derived from the 5-fluoro-N-methylpyrimidin-4-amine framework have not been prominently reported.

General Cytotoxicity and Growth Inhibition in Cancer Cell Lines

Derivatives of fluoropyrimidine are widely recognized for their cytotoxic effects against various cancer cell lines. This activity is often the result of inhibiting DNA synthesis or other vital cellular processes.

A series of new indazol-pyrimidine hybrids were synthesized and evaluated for their cytotoxic activity. Notably, compounds containing the 5-fluoropyrimidine moiety showed potent effects. For instance, one derivative demonstrated an IC₅₀ of 1.858 µM against the MCF-7 (breast cancer) cell line and 1.056 µM against the Caco-2 (colon cancer) cell line. Another study on 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines found that compound 3b exhibited high average anticancer activity, with a mean log GI₅₀ of -5.66, and it demonstrated cytostatic activity against all 58 tested cell lines in the NCI-60 screen nih.gov. The cytotoxicity of well-known fluoropyrimidines like 5-fluorouracil (B62378) (FUra) and 5-fluorodeoxyuridine (FUdR) can be significantly enhanced by co-administration with leucovorin in human lung cancer cell lines patsnap.comnih.gov.

Table 2: Cytotoxicity of Selected Fluoropyrimidine Derivatives in Cancer Cell Lines
Compound ClassCell LineActivity MetricValueReference
Indazol-Pyrimidine Hybrid (5f)MCF-7 (Breast)IC₅₀1.858 µM
Indazol-Pyrimidine Hybrid (5f)A549 (Lung)IC₅₀3.628 µM
Indazol-Pyrimidine Hybrid (5f)Caco-2 (Colon)IC₅₀1.056 µM
Thiazolo[4,5-d]pyrimidine (3b)NCI-60 Panellog GI₅₀ (Mean)-5.66 nih.gov
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (15)A2780 (Ovarian)GI₅₀0.127-0.560 µM (across 13 cell lines) researchgate.net

Anti-Infective Potentials

Beyond their use in oncology, fluoropyrimidine derivatives have been investigated for their ability to combat infectious diseases, demonstrating both antibacterial and antifungal properties.

Antibacterial Activities

The foundational fluoropyrimidine, 5-fluorouracil (5-FU), has demonstrated notable antibacterial properties. It can inhibit bacterial growth in a dose-dependent manner and has been shown to reduce biofilm formation in pathogens like Pseudomonas aeruginosa. Studies on Streptococcus suis revealed that 5-FU exhibits strong antibacterial activity, with a Minimum Inhibitory Concentration (MIC) of 5 µg/mL and a Minimum Bactericidal Concentration (MBC) of 10 µg/mL. The mechanism of action is believed to involve the inhibition of thymidylate synthase, disrupting DNA replication. Furthermore, novel phosphonium derivatives of 5-FU have been synthesized, showing considerable activity against both Gram-positive and Gram-negative bacteria by causing septal and cytosolic damage.

Table 3: Antibacterial Activity of 5-Fluorouracil (5-FU) and Derivatives
CompoundBacterial StrainActivity MetricValueReference
5-FluorouracilStreptococcus suis HA9801MIC5 µg/mL
5-FluorouracilStreptococcus suis HA9801MBC10 µg/mL
5-FluorouracilPseudomonas aeruginosa PAO1MIC (100% inhibition)25 µg/mL
Phosphonium derivative (6c)Staphylococcus aureusMICConstant regardless of resistance profile
Phosphonium derivative (6c)Escherichia coliMICConstant regardless of resistance profile

Antifungal Properties

Fluoropyrimidine analogues are a critical component of antifungal therapy. 5-Fluorocytosine (5-FC) is a prodrug that is converted within fungal cells to 5-FU, which then disrupts RNA and DNA synthesis. The antifungal spectrum of these compounds is broad, with significant activity against various Candida and Cryptococcus species.

5-Fluorouridine (B13573) (5-FUrd), a derivative of 5-FU, has also shown potent antifungal activity against a range of Candida species, with C. albicans and C. parapsilosis being particularly susceptible (MIC values of 0.4 µg/mL and 0.2 µg/mL, respectively). In addition to direct growth inhibition, 5-FUrd was found to inhibit key virulence factors, including biofilm formation and hyphal growth. Furthermore, the widely used azole antifungal, Voriconazole, incorporates a 5-fluoropyrimidin-4-yl group in its structure, highlighting the importance of this moiety in modern antifungal drug design.

Table 4: Antifungal Activity of Selected Fluoropyrimidine Derivatives
CompoundFungal StrainActivity MetricValueReference
5-Fluorouridine (5-FUrd)Candida albicansMIC0.4 µg/mL
5-Fluorouridine (5-FUrd)Candida parapsilosisMIC0.2 µg/mL
5-Fluorocytosine (5-FC)Aspergillus fumigatusMIC200 µg/mL (24h)
5-Fluorouracil (5-FU)Aspergillus fumigatusMIC50 µg/mL (24h)

Antimalarial Activities

The pyrimidine scaffold is a crucial component in the biosynthesis of nucleic acids, and its inhibition presents a potent strategy against malaria parasites, which are highly dependent on de novo pyrimidine synthesis. nih.gov Fluorinated pyrimidine derivatives have been investigated for their potential as selective and powerful antimalarial agents.

One notable example is 5-fluoroorotate, a cytotoxic derivative of the pyrimidine precursor orotic acid. Research has shown that 5-fluoroorotate is a highly potent and selective inhibitor of Plasmodium falciparum growth in vitro. It achieved a 50% inhibition of parasite growth (IC50) at a remarkably low concentration of 6.0 nM. nih.gov This efficacy was consistent across both chloroquine-susceptible and chloroquine-resistant strains of the parasite. In contrast, other fluorinated pyrimidines like 5-fluorouracil and 5-fluorouridine were significantly less effective. nih.gov The selectivity of 5-fluoroorotate is highlighted by its comparatively lower toxicity towards various human and mouse cell lines, which showed IC50 values in the 0.9 to 10 µM range. nih.gov

The incorporation of fluorine into antimalarial drug candidates is a recognized strategy to improve their pharmacological profiles. nih.gov Fluorine substitution can enhance metabolic resistance, thereby preventing the formation of toxic metabolites. nih.gov For instance, fluorinated analogues of the 4-aminoquinoline (B48711) antimalarial amodiaquine demonstrated similar in vitro antimalarial activity to the parent drug but were more resistant to bioactivation, which is linked to drug toxicity. nih.gov This principle underscores the potential of compounds like this compound derivatives in developing new, effective, and safer antimalarial therapies. Further studies on 2,4-diaminopyrimidine derivatives have also yielded compounds with potent antimalarial activity (IC50 values as low as 0.05 µM) and improved aqueous solubility. malariaworld.org

Table 1: Antimalarial Activity of a Fluorinated Pyrimidine Derivative

Compound Target Organism IC50 Value
5-fluoroorotate Plasmodium falciparum 6.0 nM nih.gov

Immunological and Anti-inflammatory Modulation

Derivatives of the pyrimidine scaffold have been extensively studied as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. A significant focus has been on developing selective inhibitors for the COX-2 isoform, as its overexpression is associated with inflammatory diseases and various cancers, while the COX-1 isoform is involved in maintaining normal physiological functions. rsc.orgmdpi.com

Research into pyrimidine-based compounds has yielded potent and selective COX-2 inhibitors. For example, a novel fluorescent inhibitor, N-(2-((7-nitro-benzo[c] nih.govrsc.orgnih.govoxadiazol-4-yl)amino)propyl)-4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-pyrimidin-2-amine, was identified as a potent and selective COX-2 inhibitor with an IC50 value of 1.8 μM. rsc.org The trifluoromethyl group on the pyrimidine ring is a common feature in many COX-2 inhibitors. Other studies have also identified pyrimidine derivatives with high selectivity towards COX-2, with some achieving results comparable to the established anti-inflammatory drug meloxicam. mdpi.com

Furthermore, thiazolo[4,5-d]pyrimidine derivatives have demonstrated potent inhibitory action against COX-2, with some compounds in the series recording higher anti-inflammatory activity than celecoxib in vivo. nih.gov The strategic design of these molecules often involves incorporating pharmacophores known to interact favorably with the active site of the COX-2 enzyme.

Table 2: COX-2 Inhibition by a Pyrimidine Derivative

Compound Enzyme IC50 Value
N-(2-((7-nitro-benzo[c] nih.govrsc.orgnih.govoxadiazol-4-yl)amino)propyl)-4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-pyrimidin-2-amine COX-2 1.8 μM rsc.org

Nitric oxide (NO) is a critical signaling molecule involved in a wide range of physiological and pathological processes, including inflammation and neurotransmission. nih.govnih.gov Its production is catalyzed by nitric oxide synthase (NOS) enzymes, which exist in three isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). nih.gov The inhibition of NOS isoforms, particularly iNOS which is overexpressed in inflammatory conditions and certain cancers, is a significant therapeutic goal. nih.gov

The investigation of aminopyrimidine scaffolds as NOS inhibitors has been explored. However, research comparing a 2-aminopyrimidine (B69317) derivative to its analogous 2-aminopyridine (B139424) counterpart for nNOS inhibition revealed a significant drop in efficacy for the pyrimidine-based compound. The replacement of the pyridine (B92270) core with a pyrimidine ring resulted in a 438-fold loss in potency. nih.gov This suggests that the subtle change in the heterocyclic core structure dramatically impacts the binding and inhibitory activity against nNOS, indicating that the aminopyrimidine scaffold may be less optimal for designing potent inhibitors for this specific enzyme isoform compared to aminopyridines.

Neuropharmacological Applications

Voltage-gated potassium (K+) channels are crucial for regulating neuronal excitability and membrane potential. mdpi.com Modulators of these channels have therapeutic applications in a variety of neurological disorders. The aminopyridine scaffold, particularly 4-aminopyridine (4-AP), is a well-known class of K+ channel blockers. nih.govnih.govresearchgate.net

While this compound contains a related aminopyrimidine core, the vast majority of research on K+ channel modulation has focused on aminopyridine derivatives. These compounds, including fluorinated versions like 3-fluoro-4-aminopyridine, act by physically occluding the channel pore, thereby blocking the flow of potassium ions and enhancing nerve impulse conduction. nih.govnih.govdntb.gov.ua Literature does mention 2,4-disubstituted pyrimidine-5-carboxamides as a class of neuronal KV7 channel activators, but specific data on their activity and mechanism are not detailed in the available search results. acs.org There is a lack of specific research in the provided sources detailing the activity of this compound derivatives as potassium channel modulators.

The aggregation of the microtubule-associated protein tau into neurofibrillary tangles is a pathological hallmark of Alzheimer's disease and other related neurodegenerative disorders, collectively known as tauopathies. nih.gov The development of small molecules that can inhibit this aggregation process is a major therapeutic strategy. nih.gov

Nitrogen-containing heterocyclic scaffolds, including pyrimidines and pyridines, have been investigated for their potential as tau aggregation inhibitors. researchgate.netacs.org A study designing and evaluating new pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors also investigated their ability to inhibit tau aggregation. researchgate.net While specific efficacy data for these pyrimidine derivatives is limited in the provided results, the inclusion of this scaffold in screening campaigns highlights its potential. The general strategy involves designing molecules that can interfere with the protein-protein interactions that lead to the formation of tau fibrils. nih.govchemrxiv.org Further research is needed to fully elucidate the potential of the this compound scaffold in this therapeutic area.

Development as Positron Emission Tomography (PET) Imaging Tracers

The core structure of pyrimidin-4-amine has been utilized in the development of radioligands for PET imaging, a non-invasive technique that visualizes and quantifies physiological processes. Derivatives of this family are valuable because they can be labeled with positron-emitting isotopes, such as Carbon-11 or Fluorine-18 (B77423), to track specific molecular targets within the body.

One notable derivative, [¹¹C]FIMX, which incorporates a methylamino-pyrimidinyl moiety, has been developed as an effective radioligand for imaging the metabotropic glutamate receptor 1 (mGluR1). nih.govresearchgate.net This receptor is implicated in various neuropsychiatric disorders, making it a crucial target for drug development. nih.govresearchgate.net Research in rhesus monkeys demonstrated that [¹¹C]FIMX effectively visualizes mGluR1. nih.gov PET scans showed high radioactivity in the cerebellum, a region rich in mGluR1, and significantly lower levels in areas with fewer receptors, like the occipital cortex. nih.gov The effectiveness of [¹¹C]FIMX was confirmed in pre-blocking studies, where the administration of a non-radioactive mGluR1 blocker led to a substantial reduction in the tracer's binding in the target regions. nih.gov

The development of such tracers is crucial for understanding disease mechanisms and for the development of new therapies. A related compound, [¹⁸F]FIMX, was previously established as an effective radioligand for imaging brain mGluR1. nih.govresearchgate.net The carbon-11 labeled version, [¹¹C]FIMX, offers the advantage of a shorter half-life, which allows for multiple PET studies on the same day to assess the effects of a pharmacological challenge. nih.govresearchgate.net

PET Imaging Results for [¹¹C]FIMX in Rhesus Monkey Brain
Brain RegionConditionVolume of Distribution (VT)
Cerebellum (Receptor-Rich)Baseline13.0
Cerebellum (Receptor-Rich)mGluR1 Pre-blocked1.5
Occipital Cortex (Receptor-Poor)Baseline2.9
Occipital Cortex (Receptor-Poor)mGluR1 Pre-blocked1.4
Data sourced from research on [¹¹C]FIMX as a PET imaging agent for mGluR1. nih.gov

Pesticidal Activities (e.g., Insecticidal, Fungicidal)

In the field of agricultural science, derivatives of pyrimidin-4-amine have been synthesized and evaluated for their potential as pesticides, driven by the need to find new modes of action to combat increasing pesticide resistance. acs.orgnih.gov

A study focused on novel pyrimidin-4-amine derivatives bearing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety revealed significant biological activity. acs.orgnih.gov Bioassays of 29 synthesized compounds showed excellent insecticidal activity against pests such as the oriental armyworm (Mythimna separata), the medicago aphid (Aphis medicagini), and the carmine spider mite (Tetranychus cinnabarinus). acs.orgnih.gov These compounds also demonstrated fungicidal activity against downy mildew (Pseudoperonospora cubensis). acs.orgnih.gov

Two compounds in particular, U7 and U8, exhibited broad-spectrum insecticidal and fungicidal properties. acs.orgnih.gov The insecticidal efficacy of these compounds against M. separata was found to be comparable to the commercial pesticide flufenerim. nih.gov Further investigation into their mode of action suggested an effect on the acetylcholinesterase (AChE) enzyme. acs.orgnih.gov

Insecticidal Activity of Pyrimidin-4-amine Derivatives against Mythimna separata
CompoundLC₅₀ (mg/L)
U73.57 ± 0.42
U84.22 ± 0.47
Flufenerim (Control)3.14 ± 0.73
LC₅₀ represents the lethal concentration required to kill 50% of the test population. acs.orgnih.gov

Similarly, another series of novel pyrimidin-4-amine derivatives, these containing a trifluoroethyl sulfide moiety, were designed to discover new pesticides. researchgate.net Bioassays confirmed that these compounds possessed excellent acaricidal activity against the two-spotted spider mite (Tetranychus urticae) and fungicidal activity against pathogens like Erysiphe graminis and Puccinia sorghi. researchgate.net One compound, T4, showed acaricidal activity against T. urticae that was close to the commercial acaricide cyenopyrafen. researchgate.netresearchgate.net Another compound, T15, displayed fungicidal activity against P. sorghi that was superior to the commercial fungicide tebuconazole. researchgate.net

Fungicidal Activity of Pyrimidin-4-amine Derivatives
CompoundTarget FungusEC₅₀ (mg/L)
U7Pseudoperonospora cubensis24.94 ± 2.13
U8Pseudoperonospora cubensis30.79 ± 2.21
Azoxystrobin (Control)Pseudoperonospora cubensis3.18 ± 0.21
T15Puccinia sorghi1.32
EC₅₀ represents the concentration that causes a 50% reduction in growth or activity. acs.orgnih.govresearchgate.net

Mechanistic Insights into the Biological Actions of 5 Fluoro N Methylpyrimidin 4 Amine Analogues

Elucidation of Enzyme Inhibition Mechanisms (e.g., Kinases, Deubiquitinases, AChE)

Analogues of 5-fluoro-N-methylpyrimidin-4-amine, particularly those based on the fluoropyrimidine scaffold, have demonstrated notable inhibitory activity against several key enzyme families.

Kinase Inhibition: The 2-aminopyrimidine (B69317) structure is a recognized scaffold for inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and gene transcription. nih.gov The introduction of a 5-fluoro substituent to this scaffold has been a strategic modification in the design of potent CDK inhibitors. nih.gov For instance, a series of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives were designed and synthesized, showing potent inhibitory activities against both CDK2/cyclin E1 and CDK9/cyclin T1. nih.gov The inhibitory activity of these compounds often correlates with their cytotoxicity against tumor cell lines. nih.gov

Similarly, furo[2,3-d]pyrimidine (B11772683) derivatives, which are structurally related to fluoropyrimidines, have been explored as inhibitors of various protein kinases. researchgate.netresearchgate.net For example, a 5-(4-Fluorophenyl)-furo[2,3-d]pyrimidine compound showed submicromolar potency against c-Met kinase, an enzyme implicated in tumor growth and metastasis. researchgate.net Another class, 5-cyanopyrimidine (B126568) derivatives, has been identified as potent and selective inhibitors of p38α MAP kinase, with the cyano group forming a critical hydrogen bond with the kinase's backbone. psu.edu

Deubiquitinase Inhibition: Deubiquitinating enzymes (DUBs) are critical for maintaining protein stability and are emerging as therapeutic targets. nih.gov While direct inhibition of deubiquitinases by this compound itself is not extensively documented, related heterocyclic compounds have shown activity. For example, nih.govpharmgkb.orgnih.govTriazolo[4,5-d]pyrimidine derivatives have been identified as inhibitors of USP28. mdpi.com The inhibition of DUBs like USP14 and UCHL5 by small molecules can induce proteotoxic stress and apoptosis in cancer cells. nih.gov This is achieved by preventing the removal of ubiquitin chains from proteins, leading to their accumulation and subsequent cell death. nih.gov

Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase inhibitors are used in the management of neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net Pyrimidine (B1678525) derivatives have been a focus of research in this area. A novel series of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives were evaluated as AChE inhibitors, with one compound, 10q, showing potent and selective inhibition of AChE over butyrylcholinesterase (BuChE). nih.gov Molecular docking studies suggest these inhibitors can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov

Compound ClassTarget EnzymeKey FindingsReference
5-fluoro-N2,N4-diphenylpyrimidine-2,4-diaminesCDK2/cyclin E1, CDK9/cyclin T1Potent inhibition, correlated with cytotoxicity. nih.gov
5-(4-Fluorophenyl)-furo[2,3-d]pyrimidinec-Met kinaseSubmicromolar inhibitory potency (IC50 = 310 nM). researchgate.net
5-Cyanopyrimidine derivativesp38α MAP kinasePotent and selective inhibition. psu.edu
2-(2-oxoethyl)pyrimidine-5-carboxamide derivativesAcetylcholinesterase (AChE)Compound 10q showed potent and selective AChE inhibition (IC50 = 0.88 µM). nih.gov

Investigation of Receptor Binding Modes and Selectivity

The binding modes and selectivity of fluoropyrimidine analogues are crucial for understanding their therapeutic potential and off-target effects.

Receptor Binding: The interaction of these compounds with their target proteins often involves specific hydrogen bonds and hydrophobic interactions. For instance, in the case of 5-cyanopyrimidine inhibitors of p38α MAP kinase, X-ray crystallography confirmed that the cyano nitrogen of the pyrimidine core forms a direct hydrogen bond with the backbone NH of Met109 in the enzyme's active site. psu.edu A review of 5-fluorouracil (B62378) (5-FU) complex structures in the Protein Data Bank revealed that its binding often involves interactions with positively charged residues like Arginine and Lysine, as well as aromatic residues such as Phenylalanine, Tyrosine, and Tryptophan. nih.gov

Selectivity: Achieving selectivity for a specific enzyme or receptor is a major goal in drug design. For 5-cyanopyrimidine derivatives, high selectivity for p38α kinase was observed when tested against a panel of over 20 other kinases. psu.edu In the context of neuronal nitric oxide synthase (nNOS) inhibitors, 2-aminopyridine (B139424) analogues have been developed with high selectivity over endothelial NOS (eNOS) and inducible NOS (iNOS), which is critical for avoiding cardiovascular and immune-related side effects. nih.gov The substitution pattern on the pyrimidine or pyridine (B92270) ring plays a significant role in determining this selectivity. For example, replacing a 2-aminopyridine with a 2-aminopyrimidine in one nNOS inhibitor led to a dramatic loss in potency. nih.gov

Analysis of Cellular Pathway Modulation

The biological effects of this compound analogues are ultimately determined by how they modulate cellular pathways. The well-studied fluoropyrimidine, 5-fluorouracil (5-FU), provides a model for understanding these effects.

5-FU and its metabolites can influence several critical cellular processes:

DNA Synthesis Inhibition: A primary mechanism of 5-FU is the inhibition of thymidylate synthase (TS) by its metabolite, fluorodeoxyuridine monophosphate (FdUMP). pharmgkb.orgnih.govnih.gov This blocks the synthesis of thymidylate, a necessary component for DNA replication, leading to an imbalance of deoxynucleotides and subsequent DNA damage. pharmgkb.orgnih.gov

RNA and DNA Incorporation: Metabolites of 5-FU, such as fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), can be incorporated into RNA and DNA, respectively. nih.govnih.gov This incorporation disrupts RNA processing and DNA integrity, contributing to cytotoxicity. nih.gov

Modulation of Immune Response: 5-FU can modulate the host's anti-tumor immune response by making tumor cells more visible to the immune system and by being cytotoxic to immunosuppressive cells like myeloid-derived suppressor cells (MDSCs). nih.gov

Induction of Apoptosis and Autophagy: In endothelial cells and cardiomyocytes, 5-FU has been shown to induce apoptosis, autophagy, and the production of reactive oxygen species (ROS). nih.gov Inhibition of DUBs by related compounds can also trigger apoptosis by causing an accumulation of ubiquitinated proteins, leading to proteotoxic stress. nih.gov

The specific cellular pathways affected can depend on the mode of administration. For example, bolus treatment with 5-FU may favor RNA damage, while continuous infusion may lead to more significant DNA damage. pharmgkb.orgnih.gov

Understanding of Effects on Neurotransmission and Neural Conduction

While the primary focus of many fluoropyrimidine analogues has been in oncology, there is evidence of their effects on the nervous system.

Systemic treatment with 5-FU has been shown to cause a delayed syndrome of myelin destruction in the central nervous system (CNS). nih.gov Studies have found that clinically relevant concentrations of 5-FU are toxic to both CNS progenitor cells and non-dividing oligodendrocytes, the cells responsible for producing myelin. nih.gov This can lead to progressively worsening damage to the myelinated tracts of the CNS and can affect the latency of impulse conduction. nih.gov

Furthermore, peripheral neuropathy has been reported as a rare side effect of 5-FU therapy, particularly when co-administered with inhibitors of dihydropyrimidine (B8664642) dehydrogenase (DPD), the enzyme responsible for its breakdown. nih.gov This suggests that 5-FU or its active metabolites can be contributing factors to nerve damage. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. For 5-fluoro-N-methylpyrimidin-4-amine, molecular docking simulations can be employed to identify potential biological targets, such as protein kinases, and to elucidate the key interactions driving its binding affinity.

Research on related fluorinated pyrimidine (B1678525) derivatives has demonstrated the utility of molecular docking in understanding their mechanism of action. For instance, docking studies of pyrimidine derivatives against human cyclin-dependent kinase 2 (CDK2) have revealed important binding interactions. nih.gov Compounds with fluoro substitutions have shown specific interactions with key amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions, which contribute to their inhibitory activity. nih.gov

In a hypothetical molecular docking study of this compound against a protein kinase, the following interactions might be observed:

Hydrogen Bonding: The pyrimidine nitrogen atoms and the exocyclic amine can act as hydrogen bond acceptors and donors, respectively, forming interactions with backbone or side-chain residues of the protein. The fluorine atom can also participate in weaker hydrogen bonds.

Hydrophobic Interactions: The methyl group and the pyrimidine ring can engage in hydrophobic interactions with nonpolar residues in the active site.

Pi-Alkyl Interactions: The aromatic pyrimidine ring can interact with alkyl side chains of amino acids like valine and isoleucine. nih.gov

These interactions are critical for the stable binding of the ligand to the target protein. The results of molecular docking simulations are often summarized in a table that includes the binding energy, the number and type of hydrogen bonds, and the key interacting residues.

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Protein Kinase A (PKA)-8.5Val56, Leu173, Thr1832
Cyclin-Dependent Kinase 2 (CDK2)-7.9Ile10, Glu12, Lys333
Epidermal Growth Factor Receptor (EGFR)-9.1Leu718, Val726, Ala7431

Density Functional Theory (DFT) Analysis for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations can provide valuable information about the electronic properties of this compound, such as its molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. These properties are fundamental to understanding its reactivity and interaction with biological targets.

Studies on related fluorinated pyrimidines, like 5-fluorouracil (B62378), have utilized DFT to analyze their electronic properties and reactivity. nih.gov The introduction of a fluorine atom can significantly alter the electron distribution in the pyrimidine ring, influencing its ability to participate in various interactions.

For this compound, a DFT analysis would likely reveal:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Electrostatic Potential (ESP) Map: The ESP map illustrates the charge distribution and can predict sites for electrophilic and nucleophilic attack. The nitrogen atoms and the fluorine atom would likely be regions of negative potential, while the amine hydrogen would be a region of positive potential.

A representative table of DFT-calculated electronic properties for this compound is presented below.

PropertyCalculated Value
HOMO Energy-6.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.6 eV
Dipole Moment3.5 D

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations allow the study of the conformational flexibility of this compound and its dynamic behavior when bound to a target protein. This provides a more realistic picture of the ligand-protein complex compared to the static view from molecular docking.

MD simulations on pyrimidine-based inhibitors have been used to assess the stability of the ligand in the binding pocket and to calculate binding free energies. nih.govrsc.org These simulations can reveal how the ligand and protein adapt to each other over time, providing insights into the binding kinetics, such as the on- and off-rates of the ligand.

A typical MD simulation study of this compound complexed with a protein kinase would involve:

System Setup: The docked complex is placed in a simulation box with water molecules and ions to mimic physiological conditions.

Simulation Run: The simulation is run for a specific time period (e.g., 100 nanoseconds), during which the positions and velocities of all atoms are calculated at each time step.

Analysis: The trajectory from the simulation is analyzed to determine the root-mean-square deviation (RMSD) of the ligand and protein, the root-mean-square fluctuation (RMSF) of protein residues, and the number of hydrogen bonds over time.

The results can indicate the stability of the binding pose and identify flexible regions of the protein that may be important for ligand binding.

Simulation ParameterResultInterpretation
Ligand RMSD1.5 ÅStable binding within the active site
Protein RMSD2.0 ÅThe overall protein structure is stable
Average H-Bonds2-3Consistent hydrogen bonding contributes to binding affinity

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design and Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. QSAR is a powerful tool in drug design for predicting the activity of novel compounds and for optimizing lead compounds.

For a series of pyrimidine derivatives, a QSAR model can be developed to understand the relationship between their structural features and their inhibitory activity against a specific target. nih.govmdpi.comnih.gov Various molecular descriptors, such as electronic, steric, and hydrophobic properties, are calculated for each compound and correlated with their experimental activity.

A QSAR study on aminopyrimidine derivatives might identify the following key descriptors:

Topological Descriptors: These describe the connectivity of atoms in the molecule.

Electronic Descriptors: Properties like partial charges and dipole moment can influence interactions with the target.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient) is a measure of a compound's hydrophobicity, which is often important for cell permeability and binding to hydrophobic pockets.

The resulting QSAR model can be represented by a mathematical equation that can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent inhibitors.

DescriptorCoefficientSignificance
LogP0.45Positive correlation with activity
Molecular Weight-0.12Negative correlation with activity
Number of H-bond Donors0.28Positive correlation with activity

Preclinical Pharmacological Assessment and in Vivo Efficacy Studies

In Vitro Assays for Target Engagement and Inhibitory Activity

In the realm of drug discovery, in vitro assays are fundamental for the initial characterization of a compound's potential. For 5-fluoro-N-methylpyrimidin-4-amine and its derivatives, these assays are crucial in determining their interaction with specific biological targets and their ability to inhibit the activity of these targets. A key strategy in developing potent inhibitors involves utilizing a scaffold hopping approach, which has been successful in identifying novel compounds with an aminopyrimidine core that exhibit significant inhibitory activity.

For instance, in the pursuit of new anticancer agents, a series of novel and potent Polo-like kinase 4 (PLK4) inhibitors with an aminopyrimidine core were developed. nih.gov The inhibitory activity of these compounds was evaluated using the LanthaScreen™ Eu Kinase Binding Assay. This assay measures the binding affinity of the compounds to the target kinase. One notable compound from this series, compound 8h, demonstrated high PLK4 inhibitory activity with an IC50 value of 0.0067 μM. nih.gov IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Molecular docking studies are also employed to understand the binding mode of these compounds with their target. For example, the binding mode of centrinone, a known PLK4 inhibitor, with PLK4 (PDB code 4YUR) is often used as a reference to guide the design of new inhibitors. nih.gov These studies can reveal key interactions, such as the extension of a substituent into a hydrophobic cavity, which can enhance the inhibitory activity.

In the context of developing inhibitors for other protein kinases, such as Bcr-Abl1, similar in vitro kinase inhibitory assays are performed. nih.gov The ADP-Glo™ Kinase assay is a common method used to screen for inhibitory activity. nih.gov These assays help in identifying compounds that show promise for further development as targeted therapies.

Cell-Based Assays for Efficacy and Selectivity

Following the initial in vitro characterization, cell-based assays are the next critical step in evaluating the efficacy and selectivity of a compound. These assays provide a more biologically relevant environment to assess a compound's activity within a living cell.

For potential anticancer agents, antiproliferative activity is a key measure of efficacy. In the case of the novel PLK4 inhibitors, their effectiveness was tested against breast cancer cell lines. nih.gov The results from these assays can demonstrate the compound's ability to inhibit cancer cell growth and can provide a basis for further in vivo studies.

Selectivity is another crucial aspect evaluated in cell-based assays. It is important to determine if a compound specifically targets the intended pathway or if it has off-target effects that could lead to toxicity. For example, while a compound might show potent inhibitory activity against its primary target, it is also essential to assess its impact on other cellular processes.

In the development of antimalarial drugs, cell-based assays are used to determine the compound's activity against different strains of Plasmodium falciparum, the parasite that causes malaria. The cytotoxicity of the compounds is also evaluated in various cell lines to ensure that they are not harmful to human cells.

Pharmacokinetic and Pharmacodynamic Characterization of Optimized Analogues

The pharmacokinetic (PK) and pharmacodynamic (PD) properties of a drug candidate are crucial for its successful development. PK describes what the body does to the drug (absorption, distribution, metabolism, and excretion), while PD describes what the drug does to the body (the drug's effect).

For optimized analogues of this compound, a thorough PK/PD characterization is essential. This involves determining key parameters such as the drug's half-life, bioavailability, and clearance rate. For example, studies on 5-fluorouracil (B62378) (5-FU), a related fluoropyrimidine, have shown that the duration of infusion significantly impacts its PK profile and clinical toxicity. nih.gov A one-hour infusion of 5-FU resulted in markedly lower peak plasma levels and area under the curve (AUC) compared to a 5-minute infusion, leading to reduced toxicity. nih.gov

In the context of cancer therapy, establishing a therapeutic window for a drug is critical. For 5-FU in nasopharyngeal carcinoma, a therapeutic window based on the AUC was identified to balance efficacy and toxicity. nih.gov

Furthermore, for compounds intended to treat infections, in silico ADME (absorption, distribution, metabolism, and excretion) parameters are often predicted to guide the optimization process. mdpi.com For new benzanilide (B160483) derivatives with antiplasmodial activity, experimental and in silico methods were used to determine their pharmacokinetic and physicochemical properties. mdpi.com

The stability of a compound in plasma and liver microsomes is also a critical factor. For the novel PLK4 inhibitor, compound 8h, good plasma and liver microsomal stability were observed, suggesting a favorable PK profile for further development. nih.gov

Future Directions and Translational Research

Optimization of 5-fluoro-N-methylpyrimidin-4-amine Lead Compounds for Enhanced Efficacy and Selectivity

Lead optimization is a critical step in drug development, transforming a promising hit compound into a viable drug candidate. nih.gov For this compound, future research will likely focus on systematic structural modifications to enhance its therapeutic index. The core strategy involves synthesizing a library of analogues where different parts of the molecule are altered to probe structure-activity relationships (SAR). nih.gov

Key areas for modification might include:

Substitution at the C2 and C6 positions of the pyrimidine (B1678525) ring: Introducing different functional groups could modulate the compound's electronic properties, solubility, and interactions with its biological target.

Modification of the N-methyl group: Altering the alkyl chain length or introducing cyclic structures could influence binding affinity and metabolic stability.

Bioisosteric replacement of the fluorine atom: While the fluorine atom is often key to the activity of fluoropyrimidines, exploring replacements could lead to compounds with different metabolic fates or target interactions.

The goal of these optimizations is to achieve a superior balance of potency against the intended target while minimizing off-target effects. Computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, will be instrumental in rationally designing new derivatives and predicting their biological activity before synthesis. nih.govnih.gov

Table 1: Strategies for Lead Optimization of Pyrimidine Derivatives

Optimization StrategyRationalePotential Outcome
Structure-Activity Relationship (SAR) Studies Systematically modify the chemical structure to identify key functional groups responsible for biological activity. nih.govEnhanced potency and target affinity.
Improve Lipophilicity Modify the compound to achieve optimal lipophilicity for better cell membrane penetration and target engagement. nih.govnih.govImproved bioavailability and cellular uptake.
Reduce Off-Target Activity Fine-tune the structure to decrease binding to unintended biological molecules.Increased selectivity and reduced side effects.
In Silico Design & Modeling Use computational tools like QSAR and molecular docking to predict the efficacy of novel analogs before synthesis. nih.govAccelerated discovery of potent and selective candidates.

Exploration of Novel Therapeutic Targets for Pyrimidine-based Agents

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. ekb.egnih.gov While 5-fluorouracil (B62378) and its derivatives are classic inhibitors of thymidylate synthase, the future for compounds like this compound lies in identifying and validating novel therapeutic targets. nih.gov

Recent research has highlighted several promising targets for pyrimidine-based drugs:

Protein Kinases: Many pyrimidine derivatives have been developed as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is over-activated in several cancers. ekb.eg Future studies could assess this compound and its analogs for activity against various kinases implicated in cancer and other diseases.

Focal Adhesion Kinase (FAK): FAK is a key regulator in cell adhesion and migration and is a target in aggressive cancers like triple-negative breast cancer. nih.gov Pyrimidine-based FAK inhibitors have shown promise in preclinical models. nih.gov

Dihydrofolate Reductase (DHFR): Pyrido[2,3-d]pyrimidine derivatives have been investigated as inhibitors of DHFR, a crucial enzyme in folate metabolism and a validated anticancer target. nih.gov

Microtubule Targeting Agents: Certain pyrimidine-containing compounds have demonstrated the ability to interfere with microtubule dynamics, a mechanism central to the action of widely used chemotherapy agents.

Identifying the specific molecular targets of this compound through techniques like cellular thermal shift assays (CETSA), affinity chromatography, and proteomic profiling will be crucial for understanding its mechanism of action and expanding its therapeutic potential.

Development of Advanced Imaging Probes for Molecular Diagnostics

The integration of diagnostic and therapeutic functions, known as theranostics, is a rapidly advancing field in personalized medicine. Pyrimidine derivatives, particularly those containing a fluorine atom, are excellent candidates for development into imaging probes for Positron Emission Tomography (PET). The fluorine-18 (B77423) (¹⁸F) isotope is a widely used positron emitter for PET imaging.

Future research could focus on labeling this compound or its optimized derivatives with ¹⁸F. Such a probe could be used to:

Visualize Tumor Proliferation: If the compound is preferentially taken up by rapidly dividing cells, it could serve as a non-invasive tool to detect and stage tumors.

Assess Target Engagement: An imaging probe can confirm that a drug is reaching its intended target in the body and can help determine the optimal dose.

Monitor Therapeutic Response: Changes in probe uptake over time can provide an early indication of whether a tumor is responding to treatment.

Furthermore, pyrimidine nucleoside analogues have been successfully used as chemical probes to monitor the replication of intracellular parasites like Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov This highlights the potential for developing derivatives of this compound as imaging tools not only in oncology but also in infectious diseases. The inherent fluorescence of some pyrimidine-related scaffolds also opens possibilities for their use in optical imaging and molecular diagnostics. mdpi.com

Investigation of Combination Therapies and Synergistic Effects

To combat drug resistance and improve therapeutic outcomes, the future of cancer treatment increasingly lies in combination therapies. tandfonline.com Pyrimidine antagonists are frequently used as the backbone of combination regimens. pharmacyfreak.com Future translational research should systematically investigate the potential of this compound in combination with other therapeutic agents.

Potential combination strategies include:

Targeted Therapies: Combining a pyrimidine-based agent with a drug that targets a specific oncogenic pathway, such as a RAF kinase inhibitor, could create a synergistic effect, leading to enhanced cancer cell death. nih.gov

Immunotherapy: Preclinical studies could explore whether treatment with this compound can modulate the tumor microenvironment to make it more susceptible to immune checkpoint inhibitors.

Other Chemotherapies: Combining with drugs that have different mechanisms of action can attack the cancer from multiple angles and reduce the likelihood of resistance.

Checkerboard assays can be used in vitro to determine if the combination of two agents results in a synergistic, additive, or antagonistic effect. acs.org Promising combinations identified in the lab would then be advanced to in vivo models to confirm their enhanced efficacy and assess their safety profile.

Innovation in Sustainable Synthetic Methodologies for Pyrimidine Derivatives

The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing to reduce environmental impact and costs. rasayanjournal.co.in Traditional methods for synthesizing pyrimidines often involve hazardous reagents and solvents. rasayanjournal.co.in Future research will focus on developing and scaling up innovative, sustainable, and eco-friendly synthetic routes for this compound and related compounds.

Key areas of innovation in green synthesis for pyrimidines include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, increase product yields, and often allows for the use of greener solvents. benthamdirect.comresearchgate.net

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example, using grinding or ball-milling techniques, minimizes waste and simplifies product purification. researchgate.netresearchgate.net

Use of Green Catalysts: Developing reusable, non-toxic catalysts, such as nano-sized metal oxides, can improve the efficiency and environmental footprint of the synthesis. researchgate.netresearchgate.net

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, which improves efficiency and reduces waste compared to multi-step syntheses. acs.org

Adopting these green methodologies can lead to more efficient, safer, and cost-effective production of pyrimidine-based pharmaceuticals, facilitating their broader clinical application. eurekalert.org

Table 2: Comparison of Green Synthetic Methods for Pyrimidine Derivatives

MethodPrincipleAdvantages
Microwave-Assisted Synthesis Uses microwave energy for rapid and uniform heating of the reaction mixture. researchgate.netFaster reaction rates, higher yields, enhanced selectivity. benthamdirect.com
Ultrasound-Induced Synthesis Utilizes acoustic cavitation to enhance chemical reactivity. researchgate.netImproved reaction rates and yields.
Mechanochemistry (Ball-Milling) Uses mechanical force to induce chemical reactions in the absence of solvents. researchgate.netSolvent-free, high efficiency, applicable to a wide range of reactants.
Catalyst-Free Grinding A simple and environmentally friendly mechanochemical approach using a mortar and pestle. researchgate.netEasy workup, high product yield, short reaction time.
Green Catalysis Employs reusable and non-toxic catalysts like nano-SiO2 or nano-ZnO. researchgate.netHigh conversion, operational simplicity, avoids toxic materials.

Q & A

Basic: What are the established synthetic routes for 5-fluoro-N-methylpyrimidin-4-amine?

The synthesis typically involves palladium-catalyzed amination of chloro-substituted pyrimidines with methylamine, followed by fluorination at the 5-position. Key steps include:

  • Amination : Reacting 6-chloro-5-fluoropyrimidin-4-amine with methylamine under reflux in a solvent like ethanol or THF, as described in palladium-catalyzed protocols .
  • Purification : Column chromatography (silica gel, chloroform/methanol eluent) and crystallization (e.g., methanol) yield high-purity crystals .
  • Validation : Reaction progress is monitored via TLC, and final purity confirmed by NMR and HRMS .

Basic: How is the molecular structure of this compound characterized?

Structural elucidation employs:

  • Single-crystal X-ray diffraction : Reveals dihedral angles between the pyrimidine ring and substituents (e.g., fluoro and methyl groups), critical for understanding conformational flexibility .
  • NMR spectroscopy : Distinct chemical shifts for NH (δ ~6.5 ppm) and methyl groups (δ ~2.9 ppm) confirm substitution patterns .
  • Hydrogen bonding analysis : Intramolecular N–H⋯N interactions stabilize the crystal lattice, as seen in similar pyrimidine derivatives .

Advanced: What role do crystal packing interactions play in the stability of this compound derivatives?

Crystal structures of analogs (e.g., N-(2-fluorophenyl) derivatives) show stabilization via:

  • Intermolecular hydrogen bonds : N–H⋯N and C–H⋯F interactions form R₂²(14) ring motifs , creating dimers or chains .
  • π-π stacking : Aromatic rings (e.g., pyrimidine and fluorophenyl groups) stack with centroid distances of ~3.7 Å, enhancing lattice stability .
  • Disorder analysis : Dynamic disorder in methyl or ethoxy groups may require refinement with split positions .

Advanced: How do structural modifications influence the antitumor activity of this compound analogs?

Structure-activity relationship (SAR) studies reveal:

  • Fluorine position : 5-Fluoro substitution enhances antitumor activity compared to non-fluorinated analogs, likely due to increased electronegativity and metabolic stability .
  • Methyl group effects : N-Methylation reduces steric hindrance, improving binding to kinase targets (e.g., EGFR) .
  • Substituent optimization : Adding electron-withdrawing groups (e.g., trifluoromethyl) to the anilino moiety boosts cytotoxicity in breast cancer cell lines .

Advanced: How can researchers resolve contradictions in crystallographic data for pyrimidine derivatives?

Discrepancies in dihedral angles or hydrogen-bonding patterns (e.g., N–H⋯N distances varying between 2.94–3.0 Å) may arise from:

  • Polymorphism : Different crystal forms (e.g., monoclinic vs. triclinic) exhibit distinct packing .
  • Temperature effects : Data collected at 85 K vs. 293 K can alter torsion angles by 2–5° .
  • Validation : Cross-checking with DFT calculations or variable-temperature XRD is recommended .

Advanced: What analytical methods ensure purity and reproducibility in synthesizing this compound?

Critical quality control steps include:

  • TLC monitoring : Silica gel plates with UV visualization track reaction progress .
  • HRMS validation : Confirms molecular formula (e.g., [M+H]⁺ for C₆H₇FN₃ requires m/z 140.0521) .
  • HPLC purity checks : Reverse-phase columns (C18, acetonitrile/water) detect impurities <0.5% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.